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Compound of Interest

Compound Name: 2-Hydroxy-6-methoxypyridine

Cat. No.: B2439412

Introduction

2-Hydroxy-6-methoxypyridine, also known as 6-methoxypyridin-2(1H)-one, is a substituted
pyridine derivative with significant potential in medicinal chemistry and materials science. Its
structural motifs are present in various biologically active compounds, making a thorough
understanding of its physicochemical properties essential for researchers, scientists, and drug
development professionals. Spectroscopic analysis provides the foundational data for structure
elucidation, purity assessment, and understanding the electronic environment of a molecule.

This technical guide provides a comprehensive overview of the expected spectroscopic
signature of 2-hydroxy-6-methoxypyridine. It is important to note that, at the time of this
writing, a complete set of experimentally-derived public domain spectra for 2-hydroxy-6-
methoxypyridine (CAS 22385-36-0) is not readily available. Therefore, this guide will leverage
a combination of established spectroscopic principles and data from closely related analogs—
namely 2-hydroxy-6-methylpyridine and 2-methoxypyridine—to provide an expert-driven
prediction and interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data.

Molecular Structure and Tautomerism

2-Hydroxy-6-methoxypyridine can exist in two tautomeric forms: the hydroxy-pyridine form
and the pyridone form. In the solid state and in polar solvents, the pyridone form is generally
favored due to amide resonance and intermolecular hydrogen bonding.[1] This guide will focus
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on the spectroscopic characterization of the predominant 6-methoxy-2(1H)-pyridinone
tautomer.

Caption: Tautomeric equilibrium of 2-hydroxy-6-methoxypyridine.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy

H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule.
The spectrum of 2-hydroxy-6-methoxypyridine is expected to show signals corresponding to
the three aromatic protons and the methoxy group protons.

Predicted *H NMR Spectrum of 2-Hydroxy-6-
methoxypyridine

Based on the analysis of analogous compounds, the following *H NMR spectral data can be
predicted for 2-hydroxy-6-methoxypyridine in a solvent like CDCls.
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Interpretation and Causality

The chemical shifts of the pyridine ring protons are influenced by the electron-donating
methoxy group and the electron-withdrawing carbonyl group. The proton at the H-4 position is
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expected to be the most deshielded among the ring protons due to its para-relation to the
methoxy group and meta to the carbonyl. The protons at H-3 and H-5 will be more shielded.
The methoxy group protons will appear as a characteristic singlet in the range of 3.8-4.0 ppm.
[2] The amide proton (-NH) is expected to be significantly deshielded and may appear as a
broad singlet at a high chemical shift, though its observation can be solvent-dependent.

For comparison, the experimental *H NMR data for 2-hydroxy-6-methylpyridine in CDCls shows
the methyl protons at ~2.3 ppm and the ring protons at approximately 7.3, 6.4, and 6.0 ppm.[3]
The replacement of the methyl group with a more electron-donating methoxy group is expected
to cause a slight upfield shift of the ring protons.

Caption: Predicted *H NMR assignments for 2-hydroxy-6-methoxypyridine.

13C Nuclear Magnetic Resonance (NMR)
Spectroscopy

13C NMR spectroscopy provides insight into the carbon framework of a molecule. The spectrum
of 2-hydroxy-6-methoxypyridine is expected to show six distinct signals.

Predicted **C NMR Spectrum of 2-Hydroxy-6-
methoxypyridine

Carbon Assignment Predicted Chemical Shift (5, ppm)
C-2 (C=0) ~160 - 165

C-6 ~150 - 155

C-4 ~135-140

C-3 ~110 - 115

C-5 ~105 - 110

-OCHs ~50 - 55

Interpretation and Causality
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The carbonyl carbon (C-2) will be the most deshielded carbon, appearing at a very high
chemical shift. The C-6 carbon, attached to both the nitrogen and the methoxy group, will also
be significantly deshielded. The C-4 carbon will be more deshielded than C-3 and C-5. The
methoxy carbon will have a characteristic chemical shift in the range of 50-55 ppm.[4]

In comparison, the 13C NMR spectrum of 2-methoxypyridine shows the methoxy carbon at
around 53 ppm and the carbon attached to the methoxy group at approximately 164 ppm.[4]
The presence of the carbonyl group in 2-hydroxy-6-methoxypyridine will influence the
chemical shifts of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
vibrational frequencies.

Predicted IR Spectrum of 2-Hydroxy-6-methoxypyridine

Vibrational Mode Predicted Frequency (cm~?) Intensity

N-H Stretch 3300 - 3500 Medium, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic, -OCHs) 2850 - 3000 Medium

C=0 Stretch (Amide) 1640 - 1680 Strong

C=C Stretch (Aromatic) 1550 - 1600 Medium-Strong
C-O Stretch 1200 - 1300 Strong

Interpretation and Causality

The IR spectrum will be dominated by a strong absorption band for the amide C=0 stretch
between 1640 and 1680 cm~1. A broad N-H stretching band is expected in the region of 3300-
3500 cm~1. The aromatic C-H stretches will appear above 3000 cm~1, while the aliphatic C-H
stretches of the methoxy group will be just below 3000 cm~1. A strong C-O stretching band for
the methoxy group is also anticipated around 1200-1300 cm™1,

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum of 2-Hydroxy-6-
methoxypyridine

The molecular formula of 2-hydroxy-6-methoxypyridine is CeH7NO2. The molecular weight is
125.13 g/mol .[5]

e Molecular lon (M*): A prominent peak is expected at m/z = 125.

o Key Fragmentation Patterns:
o Loss of a methyl radical (*CHs) from the methoxy group to give a fragment at m/z = 110.
o Loss of formaldehyde (CH20) from the methoxy group to give a fragment at m/z = 95.

o Loss of carbon monoxide (CO) from the pyridone ring to give a fragment at m/z = 97.

[(M]*
m/z = 125

-*CHs - CH20 \-CO
Y

[M-CH20]* [M-CO]*
m/z = 95 m/z = 97

[M-CHs]*
m/z =110
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Caption: Predicted fragmentation pathway for 2-hydroxy-6-methoxypyridine.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy
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o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

* 'H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and
16-32 scans.

e 13C NMR Acquisition: Acquire the spectrum on the same instrument. A larger number of
scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower
natural abundance of 13C.

IR Spectroscopy

o Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR
crystal.

¢ Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1, with a resolution
of 4 cm~1. Average 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or
after separation by gas or liquid chromatography.

« lonization: Use an appropriate ionization technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

e Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Conclusion

This technical guide provides a detailed, expert-driven overview of the expected spectroscopic
characteristics of 2-hydroxy-6-methoxypyridine. While experimental data for this specific
compound is not widely available, the predictions based on fundamental principles and
analysis of analogous compounds offer a robust framework for its identification and
characterization. This information is intended to be a valuable resource for researchers in the
fields of chemical synthesis, drug discovery, and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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